2-Isothiocyanato-4-phenylbutanoic acid
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Overview
Description
2-Isothiocyanato-4-phenylbutanoic acid is an organic compound that belongs to the class of isothiocyanates Isothiocyanates are known for their biological activity and are commonly found in cruciferous vegetables This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-4-phenylbutanoic acid typically involves the reaction of 4-phenylbutanoic acid with thiophosgene or other isothiocyanate precursors. The reaction conditions often include the use of organic solvents such as dimethylbenzene under nitrogen protection to prevent oxidation . The process is carried out under mild conditions to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of biocatalysts and enzyme engineering has also been explored to enhance the synthesis process, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-4-phenylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be replaced by other nucleophiles, leading to the formation of thioureas and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, with reactions typically carried out in organic solvents under nitrogen protection.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
Substitution Reactions: Thioureas and other isothiocyanate derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Isothiocyanato-4-phenylbutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-4-phenylbutanoic acid involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity . The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Phenyl ethyl isothiocyanate: Known for its anticancer and anti-inflammatory properties.
Sulforaphane: A well-studied isothiocyanate with potent anticancer activity.
4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate: Found in Moringa, known for its health benefits.
Uniqueness
2-Isothiocyanato-4-phenylbutanoic acid is unique due to its specific structure, which combines the isothiocyanate group with a phenylbutanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11NO2S |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-isothiocyanato-4-phenylbutanoic acid |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)10(12-8-15)7-6-9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H,13,14) |
InChI Key |
PWUVCLSSUBJMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N=C=S |
Origin of Product |
United States |
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